Complement C3a, (Tyr-70-77)

Description

Overview of the Complement System and Anaphylatoxin Generation

The complement system is a crucial component of the innate immune system, comprising a network of over 30 soluble and membrane-bound proteins that "complement" the ability of antibodies to clear pathogens. nih.govresearchgate.net Activation of this system occurs through three primary pathways: the classical, lectin, and alternative pathways. nih.govwikipedia.org All three pathways converge at the cleavage of the central component, C3, by an enzyme complex called C3 convertase. nih.govnih.gov

This cleavage event is a pivotal step, generating two key fragments: the larger C3b and the smaller C3a. frontiersin.orgmdpi.com C3b acts as an opsonin, coating the surface of pathogens to enhance their phagocytosis, while C3a, along with C4a and C5a, belongs to a family of potent pro-inflammatory mediators known as anaphylatoxins. nih.govnih.govwikipedia.org These small peptides are named for their ability to mimic the symptoms of anaphylactic shock, causing smooth muscle contraction, increased vascular permeability, and histamine (B1213489) release from mast cells. wikipedia.orgmerckmillipore.com

The generation of anaphylatoxins is a primary consequence of complement activation, serving to alert and stimulate the immune system at sites of infection or injury. nih.govmdpi.com C3a, a 77-amino acid peptide, exerts its effects by binding to its specific G protein-coupled receptor, the C3a receptor (C3aR). wikipedia.orgwikipedia.org

Discovery and Early Characterization of Complement C3a and its C-terminal Fragments

The concept of a "complement" system dates back to the late 19th century, but the specific components and their functions were elucidated much later. nih.govaai.org C3 was identified as a key protein, and its cleavage products were recognized for their potent biological activities in the 1960s. aai.orgfrontiersin.org Human C3a was isolated and characterized as a highly cationic molecule composed of 77 amino acid residues with a molecular weight of approximately 9-10 kDa. wikipedia.orgnih.gov Structurally, it consists of a stable core formed by three anti-parallel alpha-helices held together by three disulfide bonds, with a flexible N-terminus and a disordered C-terminus. wikipedia.orgsinobiological.com

Early research quickly identified the C-terminal region of C3a as the active site responsible for its biological functions. nih.gov This led to the investigation of synthetic peptide fragments corresponding to this region. The octapeptide, representing amino acids 70-77 of C3a (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), was synthesized and found to possess the characteristic activities of the full C3a molecule, albeit at a lower potency (approximately 1-2% of the activity of native C3a). anaspec.compnas.org This fragment, sometimes referred to as C3a (70-77), was shown to induce smooth muscle contraction and increase vascular permeability. anaspec.compnas.org Crucially, the removal of the C-terminal arginine residue from either the full C3a molecule or the synthetic octapeptide resulted in a complete loss of this activity, highlighting the essential role of this specific amino acid. pnas.orgnih.gov

| Property | Description |

| Full Peptide | Complement C3a |

| Fragment Name | Complement C3a, (Tyr-70-77) |

| Amino Acid Sequence | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg |

| Key Finding | Possesses 1-2% of the biological activity of the full C3a peptide. anaspec.compnas.orgmedchemexpress.com |

| Essential Residue | The C-terminal Arginine is critical for its biological function. pnas.orgnih.gov |

Evolution of Research Perspectives on Complement C3a's Biological Roles

Initially, C3a was primarily categorized as a pro-inflammatory anaphylatoxin, with its main functions believed to be the induction of inflammation through mast cell degranulation and smooth muscle contraction. merckmillipore.comsinobiological.com However, subsequent research has revealed a much more complex and nuanced role for C3a and its receptor, C3aR. The perspective has evolved from viewing C3a as a purely inflammatory molecule to recognizing it as a critical immunomodulator with both pro- and anti-inflammatory functions. frontiersin.orgwikipedia.orgaai.org

Studies have demonstrated that C3a can regulate the function of various immune cells, including T cells, B cells, and macrophages. wikipedia.orgnih.gov For instance, C3a has been shown to modulate the production of cytokines like TNF-α and IL-6. au.dk Research using the synthetic octapeptide C3a (70-77) provided early evidence for this immunomodulatory role, showing that it could directly interact with and inhibit certain functions of human lymphocytes. anaspec.comnih.gov

The development of C3aR-deficient mouse models has been instrumental in uncovering these diverse roles. nih.gov Research has indicated that C3a/C3aR signaling can be protective in certain contexts, such as suppressing apoptosis of immune cells during bacterial infections. nih.gov Conversely, it has been implicated in the pathology of various diseases, including inflammatory conditions and cancer, by promoting an immunosuppressive tumor microenvironment. frontiersin.orgnih.gov This dual functionality suggests that the effect of C3a is highly dependent on the specific cellular and disease context. frontiersin.org The understanding of C3a has thus shifted from a simple inflammatory peptide to a complex signaling molecule at the crossroads of innate and adaptive immunity. aai.orgwiley.com

Structure

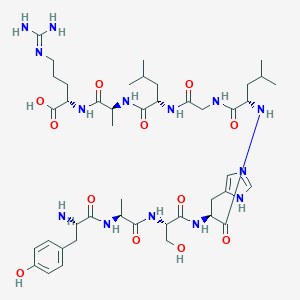

2D Structure

Properties

CAS No. |

125753-03-9 |

|---|---|

Molecular Formula |

C44H70N14O12 |

Molecular Weight |

987.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C44H70N14O12/c1-22(2)14-31(39(65)50-19-35(61)54-32(15-23(3)4)40(66)53-25(6)36(62)55-30(43(69)70)8-7-13-49-44(46)47)56-41(67)33(17-27-18-48-21-51-27)57-42(68)34(20-59)58-37(63)24(5)52-38(64)29(45)16-26-9-11-28(60)12-10-26/h9-12,18,21-25,29-34,59-60H,7-8,13-17,19-20,45H2,1-6H3,(H,48,51)(H,50,65)(H,52,64)(H,53,66)(H,54,61)(H,55,62)(H,56,67)(H,57,68)(H,58,63)(H,69,70)(H4,46,47,49)/t24-,25-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

MYJNAAHCNXENGH-FDRYRYEMSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Other CAS No. |

125753-03-9 |

sequence |

YASHLGLAR |

Synonyms |

C3a(tyrosyl-70-77) complement 3a(Tyr-70-77) complement C3a, (Tyr-70-77) nonapeptide C3a(Tyr-70-77) |

Origin of Product |

United States |

Structural and Molecular Determinants of Complement C3a, Tyr 70 77 Activity

Generation and Biochemical Characteristics of Complement C3a and Complement C3a, (Tyr-70-77)

The generation of C3a and its C-terminal fragment is a result of specific proteolytic events within the complement cascade. Understanding these processes is fundamental to appreciating the biological context of Complement C3a, (Tyr-70-77).

Enzymatic Cleavage of Complement C3 Leading to C3a Formation

The activation of the complement system through the classical, lectin, or alternative pathways converges on the formation of a C3 convertase enzyme. frontiersin.orgfrontiersin.orgmdpi.com This enzymatic complex cleaves the central and most abundant complement protein, C3, into two fragments: the larger C3b and the smaller C3a. frontiersin.orgmdpi.comnih.gov C3a, also known as an anaphylatoxin, is a 77-amino acid polypeptide with a molecular weight of approximately 9 kDa. wikipedia.orgcomplementtech.comnovusbio.com While C3 convertases are the primary means of C3 cleavage, other non-complement proteases, such as trypsin, chymotrypsin, and elastase, can also cleave C3 and generate C3a-like fragments. researchgate.net

Derivation and Characterization of Complement C3a, (Tyr-70-77) as a C-terminal Fragment

Complement C3a, (Tyr-70-77) is a synthetic octapeptide that corresponds to the C-terminal sequence of the native C3a molecule. medchemexpress.comcreative-biolabs.com This fragment has been pivotal in structure-function studies due to its ability to mimic the biological activities of the full-length C3a, albeit at a lower potency. medchemexpress.com It exhibits approximately 1-2% of the biologic activity of C3a. medchemexpress.comcreative-biolabs.com The sequence of this octapeptide is Alanine-Serine-Histidine-Leucine-Glycine-Leucine-Alanine-Arginine. creative-biolabs.com Studies using this fragment have demonstrated its capacity to induce specific C3a-mediated responses, such as histamine (B1213489) release from mast cells and contraction of smooth muscle tissue. medchemexpress.com

| Feature | Complement C3a | Complement C3a, (Tyr-70-77) |

| Composition | 77 amino acid polypeptide | 8 amino acid synthetic peptide |

| Molecular Weight | ~9 kDa | 937.96 Da |

| Origin | Enzymatic cleavage of Complement C3 | Synthetic |

| Biological Activity | Potent anaphylatoxin | Exhibits 1-2% of C3a activity |

Structure-Activity Relationships of Complement C3a and Complement C3a, (Tyr-70-77)

The biological functions of C3a and its C-terminal fragment are dictated by their three-dimensional structure and the specific chemical properties of their amino acid residues.

Essentiality of the C-terminal Arginine (Arg77) for Complement C3a Activity

A critical determinant of C3a's biological activity is the presence of the C-terminal arginine residue (Arg77). wikipedia.org The removal of this single amino acid by serum carboxypeptidases results in the formation of C3a des-Arg, a molecule that is largely inactive and unable to bind to the C3a receptor. wikipedia.orgfrontiersin.org This highlights the indispensable role of the positively charged guanidinium group of Arg77 in the interaction with the C3a receptor and subsequent signal transduction. The active site of C3a is considered to reside within its C-terminal region, with Arg77 being the most crucial component. nih.gov

Complement C3a Receptor C3ar Binding and Activation Mechanisms

Characterization of the Complement C3a Receptor (C3aR)

The Complement C3a Receptor (C3aR) is a key player in the complement system, a crucial part of the innate immune response. It is a 55 kDa protein made up of 482 amino acids and is structurally defined as a seven-transmembrane domain receptor. frontiersin.org

C3aR is classified as a Class A, rhodopsin-like G protein-coupled receptor (GPCR). wiley.comfrontiersin.org This family of receptors is characterized by its seven-transmembrane helical structure. However, C3aR has a distinct feature: a large second extracellular loop (ECL2) of about 172 amino acids, which is significantly longer than the typical 30-amino-acid loop found in most other GPCRs in this class. wiley.combiorxiv.org This extended loop is believed to be involved in ligand binding and receptor activation. wiley.com The human C3aR gene is located on chromosome 12. frontiersin.org

The expression of C3aR is widespread, found on both immune and non-immune cells, indicating its involvement in a variety of biological processes beyond immunity.

Immune Cells:

Mast cells and basophils: C3aR activation on these cells leads to the degranulation and release of histamine (B1213489). wikipedia.orgmdpi.com

Eosinophils, neutrophils, and macrophages: C3a binding to its receptor on these cells induces a respiratory burst and chemotaxis, although C5a is a more potent chemoattractant. wikipedia.org

Monocytes: C3aR is expressed on monocytes and is involved in their recruitment and differentiation. mdpi.com

T lymphocytes: C3aR expression is found on activated CD4+ and CD8+ T cells, particularly under inflammatory conditions, suggesting a role for C3a in T cell-dependent diseases. aai.org In some cancer models, C3aR was primarily expressed by tumor-infiltrating macrophages, monocytes, and neutrophils, and to a lesser extent by T cells. mdpi.com

Non-Immune Cells:

Kidney cells: C3aR is highly expressed on tubular epithelial cells and to a lesser extent on glomerular podocytes. frontiersin.orgnih.gov

Nervous system cells: C3aR is expressed by glial cells, neural stem cells, neural progenitors, and mature neurons. spandidos-publications.com

Endothelial cells: While some studies report C3aR expression on endothelial cells, others did not find detectable levels in certain contexts like human glioblastoma. wiley.commdpi.com

Experimental Cell Lines:

The C3aR was first cloned and isolated from a cDNA expression library of the human monocytic cell line U-937. frontiersin.org

RBL-2H3 cells, a rat basophilic leukemia cell line, are commonly used in studies of C3aR function after being transfected with the receptor. uva.es

Table 1: Expression of Complement C3a Receptor (C3aR) in Various Cell Types

| Cell Category | Cell Type | Key Functions Associated with C3aR Activation |

|---|---|---|

| Immune Cells | Mast cells, Basophils | Degranulation, histamine release wikipedia.orgmdpi.com |

| Eosinophils, Neutrophils, Macrophages | Respiratory burst, chemotaxis, degranulation wikipedia.org | |

| Monocytes | Recruitment and differentiation mdpi.com | |

| T lymphocytes (activated) | Regulation of T cell-dependent immune responses aai.org | |

| Non-Immune Cells | Kidney Tubular Epithelial Cells | High expression, role in kidney diseases frontiersin.orgnih.gov |

| Glomerular Podocytes | Lower expression compared to tubular cells frontiersin.orgnih.gov | |

| Glial cells, Neurons, Neural Stem Cells | Regulation of neurogenesis and neural regeneration spandidos-publications.com | |

| Endothelial Cells | Vasodilation, increased vascular permeability wiley.comwikipedia.org | |

| Experimental Cell Lines | U-937 (human monocytic) | Source for initial C3aR cloning frontiersin.org |

| RBL-2H3 (rat basophilic leukemia) | Model for studying C3aR function post-transfection uva.es |

Ligand-Receptor Interaction Dynamics

The interaction between Complement C3a and its receptor, C3aR, is a highly specific process that initiates a cascade of intracellular signaling events.

The full-length C3a protein binds to C3aR with high affinity, in the nanomolar range. frontiersin.org The C-terminal region of C3a is crucial for its agonist activity. wiley.com Specifically, the last five amino acids, a sequence of Leucine-Glycine-Leucine-Alanine-Arginine (LGLAR), are critical for binding to the C3aR. nih.govuva.es Peptides derived from the C-terminus of C3a can act as full agonists, although their binding affinity and potency are significantly lower than the intact C3a protein. biorxiv.org For instance, the pentapeptide LGLAR is the minimal sequence required for receptor activation, but it has only 0.2% of the molar activity of the full C3a molecule. researchgate.net The removal of the C-terminal arginine to form C3a-desArg results in a loss of ability to bind to C3aR. nih.gov

A "two-site" binding model has been proposed for the interaction between C3a and C3aR. biorxiv.orguva.esbiorxiv.org

Primary/Effector Binding Site: This site is located within an interhelical amphipathic pocket in the extracellular region of the receptor, formed by residues from transmembrane domains (TM) 3, 5, 6, and 7, as well as the second extracellular loop (ECL2). frontiersin.org This orthosteric site accommodates the C-terminal five residues (P1-P5) of C3a. frontiersin.org Key residues on C3aR essential for C3a binding and receptor activation include D417, R161, and R340. wiley.com The C-terminal arginine (Arg77) of C3a is particularly critical. embopress.org

Secondary/Non-effector Binding Site: This site involves the unusually large ECL2 of C3aR. uva.es Anionic residues within this loop are thought to interact with cationic residues in the helical region of C3a. uva.es While a significant portion of the ECL2 can be removed without affecting C3a binding, sequences adjacent to the transmembrane domains containing multiple aspartate residues are important for this interaction. uva.es

The binding of C3a to C3aR induces significant conformational changes in the receptor, leading to its activation. The C-terminal end of C3a adopts a hook-shaped conformation within the binding pocket, allowing for multiple interactions, including ionic and hydrophobic interactions and hydrogen bonds. frontiersin.org

Upon agonist binding, C3aR transitions from an inactive to an active state. This activation involves conformational rearrangements of the transmembrane helices, creating a cytoplasmic cavity for G protein coupling. embopress.org Cryo-electron microscopy studies have provided structural snapshots of C3aR in its ligand-free (apo), intermediate, and fully active G protein-bound states, revealing the dynamic nature of receptor activation. embopress.orgnih.gov The binding of an agonist stabilizes an active conformation, which facilitates the coupling of intracellular G proteins, primarily of the Gαi family in immune cells and Gα12/13 in other contexts, initiating downstream signaling pathways. nih.gov

Table 2: Key Residues and Regions in C3a-C3aR Interaction

| Interacting Component | Key Residues/Region | Role in Interaction |

|---|---|---|

| Complement C3a | C-terminal pentapeptide (LGLAR) | Primary determinant for binding and activation nih.govuva.es |

| C-terminal Arginine (Arg77) | Critical for receptor activation embopress.org | |

| Helical core | Interacts with the secondary binding site on C3aR uva.es | |

| Complement C3aR | D417, R161, R340 | Essential for C3a binding and receptor activation wiley.com |

| Second Extracellular Loop (ECL2) | Forms the secondary, non-effector binding site uva.es | |

| Transmembrane domains (TM3, 5, 6, 7) | Form the primary, orthosteric binding pocket frontiersin.org |

Intracellular Signaling Cascades Initiated by C3aR Activation

The Complement C3a Receptor (C3aR) is a G protein-coupled receptor (GPCR) that, upon activation by its ligand C3a, triggers a variety of intracellular signaling pathways. These pathways are fundamental in orchestrating cellular responses such as inflammation, chemotaxis, and changes in vascular permeability. The signaling process begins with the dissociation of heterotrimeric G proteins into their Gα and Gβγ subunits, which then modulate downstream effector molecules. wiley.comnih.gov

G Protein Coupling and Downstream Effector Pathways (e.g., Gα12/13, Rho, ERK1/2)

The classification of C3aR based on its G protein coupling has been a subject of investigation, with evidence pointing to its interaction with multiple G protein subfamilies. wiley.com Primarily, C3aR couples to the pertussis toxin (PT)-sensitive Gαi and the PT-insensitive Gα12/13 proteins. frontiersin.orgaai.org

Activation of the Gαi subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. wiley.com This pathway is significant in modulating the function of various immune cells. In dendritic cells, for instance, Gαi activation via C3aR inhibits cAMP production, which in turn enhances antigen uptake and presentation. researchgate.net

The coupling of C3aR to Gα12/13 is crucial for initiating pathways that lead to cytoskeletal rearrangements. aai.org The Gα12/13 proteins are known to activate the Rho family of small GTPases. nih.govaimspress.com Activation of RhoA and its downstream effector, Rho-associated kinase (ROCK), mediates the formation of actin stress fibers. aai.orgnih.gov This signaling axis is responsible for changes in cell shape and motility. In endothelial cells, C3a-induced activation of the Gα12/13-Rho pathway causes a transient formation of actin stress fibers. aai.org

A major downstream signaling pathway modulated by C3aR activation is the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is part of the mitogen-activated protein kinase (MAPK) cascade. wiley.comresearchgate.net Activation of ERK1/2 can be initiated through both Gαi and Gβγ subunits. nih.gov The Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), both of which can lead to ERK1/2 activation. researchgate.net C3a-C3aR signaling has been shown to modulate the activity of the ERK1/2 pathway in various cell types, including microglia, astrocytes, and endothelial cells. researchgate.net In human mast cells, C3a induces a transient phosphorylation of ERK1/2 that is dependent on G protein activation. nih.govnih.gov

Other reported downstream effects of C3aR activation include the modulation of pathways such as JAK/STAT and GSK3β. wiley.com For example, in microglia, C3a-C3aR signaling has been shown to increase the phosphorylation and activation of STAT3. researchgate.net

Receptor Phosphorylation and Regulation by G Protein-Coupled Receptor Kinases (GRKs)

The signaling activity of C3aR, like other GPCRs, is tightly regulated to prevent overstimulation. A key mechanism for this regulation is the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event is a critical step that initiates the process of signal desensitization. nih.govplos.org

Four ubiquitously expressed GRKs—GRK2, GRK3, GRK5, and GRK6—have been shown to participate in the agonist-induced phosphorylation of C3aR. nih.govnih.gov However, these kinases exhibit distinct functional roles in regulating C3aR signaling, particularly in human mast cells. nih.govnih.gov

GRK2 and GRK3 are primarily involved in C3aR desensitization. nih.govnih.govaai.org Studies using shRNA to silence the expression of these kinases in human mast cell lines demonstrated that the knockdown of either GRK2 or GRK3 led to a more sustained calcium mobilization and attenuated C3aR desensitization. nih.govaai.org This indicates that these two kinases are crucial for phosphorylating the agonist-occupied receptor, which uncouples it from the G protein and dampens the initial signaling surge. plos.org

In contrast, GRK5 and GRK6 appear to have different roles that are independent of desensitization. nih.govnih.gov Knockdown of GRK5 or GRK6 in mast cells did not affect C3aR desensitization. nih.gov Interestingly, silencing these kinases led to a significant decrease in C3a-induced mast cell degranulation, yet it made the cells more responsive to C3a for ERK1/2 phosphorylation. nih.gov This suggests that GRK5 and GRK6 promote degranulation through a mechanism separate from desensitization, while also playing an inhibitory role in the ERK1/2 pathway. nih.govnih.gov The phosphorylation of C3aR by GRK5 and GRK6 in transfected COS cells was observed to have little to no effect on receptor desensitization. upenn.edu

The C-terminal tail of the C3aR contains multiple serine and threonine residues that serve as potential phosphorylation sites. plos.orgupenn.edu Site-directed mutagenesis studies have revealed that phosphorylation at specific sites is critical for mediating desensitization and subsequent regulatory events. plos.orgupenn.edu

Mechanisms of Receptor Desensitization and Internalization

Following agonist binding and GRK-mediated phosphorylation, the C3aR signal is terminated through desensitization and internalization. nih.govaai.org These processes are crucial for preventing prolonged signaling that could be detrimental to the cell and for recycling the receptor back to the cell surface.

Desensitization is the process by which the receptor becomes less responsive to the stimulus, even in the continued presence of the agonist. The primary mechanism for homologous desensitization of C3aR involves its phosphorylation by GRKs. nih.govplos.org This phosphorylation increases the receptor's affinity for cytosolic proteins called β-arrestins. nih.govplos.org

The recruitment of β-arrestins (β-arrestin-1 and β-arrestin-2) to the phosphorylated C3aR is a pivotal step. nih.govplos.org β-arrestins sterically hinder the interaction between the receptor and its G protein, effectively uncoupling them and terminating G protein-mediated signaling. plos.orgaai.org Studies in human mast cells have revealed distinct roles for the two β-arrestin isoforms. Silencing β-arrestin-2 was found to attenuate C3aR desensitization and block agonist-induced receptor internalization. nih.govnih.gov In contrast, silencing β-arrestin-1 had no effect on these processes but did inhibit mast cell degranulation, suggesting it plays a role in G protein-independent signaling pathways. nih.govresearchgate.net

Internalization is the process by which the receptor-ligand complex is removed from the cell surface into the cell's interior. For C3aR, this is primarily a clathrin-mediated endocytic process. plos.orgaai.org The binding of β-arrestin-2 to the phosphorylated receptor not only promotes desensitization but also acts as an adaptor protein, linking the receptor to the endocytic machinery, such as clathrin and AP-2. nih.govaai.org Once internalized, the receptor is trafficked to endosomes. From there, it can either be dephosphorylated and recycled back to the cell surface, resensitizing the cell to further stimulation, or it can be targeted for degradation in lysosomes. aai.org

Interestingly, while β-arrestin-2 is crucial for C3aR desensitization and internalization, both β-arrestin-1 and β-arrestin-2 have been found to act as inhibitors of C3a-induced G protein-dependent ERK1/2 phosphorylation in human mast cells. nih.govnih.gov This highlights the complex and sometimes opposing roles that these regulatory proteins can play in fine-tuning the cellular response to C3a.

Table of Compounds and Proteins

| Name | Type | Function/Role |

| Complement C3a, (Tyr-70-77) | Peptide Ligand | Agonist for the Complement C3a Receptor (C3aR). |

| Complement C3a Receptor (C3aR) | G Protein-Coupled Receptor | Binds C3a to initiate intracellular signaling. |

| Gαi | G Protein Subunit | Inhibits adenylyl cyclase, decreasing cAMP. Coupled to C3aR. |

| Gα12/13 | G Protein Subunit | Activates Rho GTPases, leading to cytoskeletal changes. Coupled to C3aR. |

| Rho | Small GTPase | Regulates actin cytoskeleton dynamics. Activated by Gα12/13. |

| Extracellular signal-regulated kinases (ERK1/2) | Protein Kinase | Key component of the MAPK signaling pathway, involved in cell proliferation and differentiation. |

| G protein-coupled receptor kinase 2 (GRK2) | Serine/Threonine Kinase | Phosphorylates C3aR to promote desensitization. |

| G protein-coupled receptor kinase 3 (GRK3) | Serine/Threonine Kinase | Phosphorylates C3aR to promote desensitization. |

| G protein-coupled receptor kinase 5 (GRK5) | Serine/Threonine Kinase | Phosphorylates C3aR; involved in regulating degranulation and ERK1/2 signaling. |

| G protein-coupled receptor kinase 6 (GRK6) | Serine/Threonine Kinase | Phosphorylates C3aR; involved in regulating degranulation and ERK1/2 signaling. |

| β-arrestin-1 | Adaptor Protein | Involved in C3a-induced mast cell degranulation. |

| β-arrestin-2 | Adaptor Protein | Promotes C3aR desensitization and internalization by uncoupling it from G proteins. |

| Phospholipase C (PLC) | Enzyme | Cleaves PIP2 into IP3 and DAG, leading to calcium mobilization and PKC activation. |

| STAT3 | Transcription Factor | Activated by C3aR signaling in microglia. |

Cellular and Molecular Effects of Complement C3a, Tyr 70 77

Modulation of Immune Cell Function by Complement C3a, (Tyr-70-77)

The synthetic octapeptide C3a (70-77) demonstrates a range of effects on immune cells, highlighting its role as a modulator of the immune response. Although it possesses only 1-2% of the biological activity of the full C3a molecule on a molar basis, its actions are specific and significant. nih.govanaspec.com

Regulation of Histamine (B1213489) Release and Degranulation in Mast Cells

Complement C3a, (Tyr-70-77) is capable of inducing the release of histamine and other vasoactive amines from rat mast cells. nih.govmedchemexpress.comgenscript.com This degranulation is a critical event in the initiation of inflammatory responses. The action of the octapeptide on mast cells contributes to increased vascular permeability. nih.gov The process of histamine release stimulated by C3a and its fragments is rapid, often completing within seconds. nih.gov Studies on rat mast cells have shown that this release is a calcium-dependent process and can be potentiated by phosphatidyl serine. nih.gov

Impact on Leukocyte Inhibitory Factor (LIF) Production and Lymphocyte Subpopulation Modulation

The C3a (70-77) peptide has been shown to directly interact with human lymphocytes. anaspec.comgenscript.comeurogentec.com It inhibits the generation of Leukocyte Inhibitory Factor (LIF) by human mononuclear leukocytes and T lymphocytes in a dose-dependent manner. nih.govnih.gov This inhibition is observed when the cells are stimulated by mitogens like phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A), as well as the antigen streptokinase-streptodornase (SK-SD). nih.govnih.gov

A 50% inhibition of LIF activity is achieved with approximately 10⁻⁸ M of C3a (70-77) when using PHA or Con A as stimuli. nih.govnih.gov However, a concentration more than ten times higher is needed to achieve the same level of suppression with SK-SD. nih.govnih.gov The inhibitory effect of C3a (70-77) on LIF generation becomes significant at concentrations of 10⁻⁷ M and higher, exceeding 75% suppression at 10⁻⁶ M, regardless of the stimulus. medchemexpress.comchemsrc.com

Furthermore, experiments using C3a (70-77) coupled to Sepharose have demonstrated a direct interaction with mononuclear leukocytes, leading to a selective depletion of the helper/inducer T lymphocyte subpopulation. nih.govnih.gov This suggests that C3a and its C-terminal fragments can selectively regulate human T lymphocyte activities. nih.govnih.gov

Differential Effects on Neutrophil Mobilization Compared to C5a

While both C3a and the related anaphylatoxin C5a can activate human neutrophils, their effects on mobilization differ significantly. C3a is considerably less potent than C5a in inducing responses like shape changes and respiratory burst in neutrophils, being 50 to 100 times weaker. nih.gov Crucially, C3a does not induce neutrophil chemotaxis, a key aspect of their mobilization to sites of inflammation, whereas C5a is a potent chemoattractant. nih.gov This lack of chemotactic activity for C3a suggests it is not directly involved in the recruitment of neutrophils to inflamed tissues. nih.gov Instead, the C3a receptor (C3aR) on neutrophils appears to have an anti-inflammatory role by inhibiting their mobilization into the blood. tandfonline.com

Effects on Macrophage Activation and Cytokine Production

The complement system, including C3a, plays a role in macrophage activation and the subsequent production of cytokines. karger.com While detailed studies focusing specifically on the C3a (70-77) fragment's effect on macrophage cytokine production are limited, the broader actions of C3a suggest a modulatory role. C3a, along with C5a, can stimulate monocytes and macrophages to produce cytokines. karger.com In some contexts, C3aR signaling in macrophages is implicated in regulating inflammatory responses and has been linked to adipose tissue homeostasis and insulin (B600854) resistance. researchgate.net

Influence on Non-Immune Cell Systems

The biological activities of Complement C3a, (Tyr-70-77) extend beyond the immune system, notably affecting smooth muscle tissues.

Induction of Smooth Muscle Contraction (e.g., Ileal Tissue)

The synthetic octapeptide C3a (70-77) causes the contraction of smooth muscle, including guinea pig ileal and uterine tissue. nih.govgenscript.com This contractile response is a hallmark of anaphylatoxin activity. researchgate.net The peptide specifically interacts with C3a binding sites on the smooth muscle cells. medchemexpress.com This is demonstrated by the phenomenon of cross-desensitization, where pre-treatment of ileal smooth muscle with C3a (70-77) selectively makes the tissue less responsive to subsequent stimulation by the full C3a molecule, but not to C5a. medchemexpress.comchemsrc.com Conversely, the octapeptide cannot contract ileal tissue that has been pre-treated with natural C3a. medchemexpress.com The contractile profile of C3a (70-77) on guinea pig ileum has been described as biphasic, with a rapid component mediated by histamine release and a slower component mediated by a prostaglandin (B15479496) E2-like substance. nih.gov

Interactive Data Tables

Comparative Bioactivity of C3a and its 70-77 Fragment

| Activity | C3a (Full-Length) | C3a (70-77) |

| Histamine Release (EC₅₀) | ~1 nM | 50–100 nM |

| Smooth Muscle Contraction | 100% Response | 1–2% Response |

Data sourced from multiple studies indicating the relative potency. vulcanchem.com

Inhibition of Leukocyte Inhibitory Factor (LIF) Generation

| Stimulus | C3a | C3a (70-77) |

| PHA or Con A (50% Inhibition) | 10⁻⁸ M | 10⁻⁸ M |

| SK-SD (50% Inhibition) | <10⁻⁹ M | >10⁻⁸ M |

Concentrations required for 50% inhibition of LIF activity. nih.govnih.gov

Modulation of Vascular Permeability

The C-terminal fragment of C3a plays a direct role in altering the integrity of the vascular endothelium, a hallmark of the inflammatory response. Studies have demonstrated that the synthetic octapeptide C3a (70-77) can induce an increase in vascular permeability in both guinea pig and human skin. nih.govmdpi.comarvojournals.org This effect is characterized by localized edema and the infiltration of leukocytes at the site of administration. jci.org Research indicates that intradermal injection of 10–100 picomoles of the C3a (70-77) fragment is sufficient to elicit this response. jci.org

The underlying mechanism involves the activation of the C3a receptor (C3aR) on endothelial cells. Heightened C3a/C3aR signaling has been shown to disrupt the junctions between endothelial cells, specifically by affecting vascular endothelial (VE)-cadherin, a key component of adherens junctions. frontiersin.orgnih.govmdpi.com This disruption leads to increased permeability of the endothelial barrier. In the central nervous system, this process contributes to the breakdown of the blood-brain barrier (BBB). frontiersin.orgnih.govresearchgate.net The signaling cascade downstream of C3aR activation involves the mobilization of intracellular calcium (Ca2+), which acts as a critical second messenger in mediating the disruption of VE-cadherin junctions and subsequent barrier dysfunction. nih.govmdpi.comresearchgate.net While the C3a (70-77) peptide possesses 1-2% of the biological activity of the full-length C3a molecule on a molar basis, its ability to induce vascular permeability highlights the critical role of the C-terminal arginine in receptor activation. nih.govresearchgate.net

Table 1: Research Findings on C3a (70-77) and Vascular Permeability

| Finding | Model System | Key Outcome | References |

|---|---|---|---|

| Increased Vascular Permeability | Guinea Pig & Human Skin | Localized edema and vasoactive amine release | nih.gov, mdpi.com, arvojournals.org |

| Blood-Brain Barrier Disruption | In vivo and in vitro mouse models | Disruption of VE-cadherin junctions, increased Ca2+ | frontiersin.org, nih.gov, mdpi.com |

| Retinal Vascular Leakage | Mouse model of Retinal Vein Occlusion | Increased retinal vascular permeability | researchgate.net |

| Activity Comparison | General | C3a (70-77) has 1-2% of the activity of full-length C3a | nih.gov, researchgate.net |

Cross-talk with Receptor Tyrosine Kinase Signaling (e.g., Nerve Growth Factor-TrkA pathway)

The signaling pathways initiated by G protein-coupled receptors (GPCRs), such as the C3a receptor, can intersect with those of receptor tyrosine kinases (RTKs), leading to a complex modulation of cellular responses. A notable example of this cross-regulation occurs between the C3aR and the high-affinity nerve growth factor (NGF) receptor, TrkA. nih.govfrontiersin.orgnih.gov

In a human mast cell line (HMC-1) that endogenously expresses both C3aR and TrkA, stimulation with NGF leads to the tyrosine phosphorylation of TrkA, which in turn activates downstream pathways involving sustained calcium mobilization, NFAT (nuclear factor of activated T-cells) activation, and ERK (extracellular-signal regulated kinase) phosphorylation, culminating in the production of chemokines like MIP-1β. frontiersin.orgnih.gov In contrast, C3a alone induces a more transient calcium signal and ERK phosphorylation but does not activate TrkA phosphorylation or subsequent NFAT-dependent chemokine production. frontiersin.orgnih.gov

However, when cells are co-stimulated, C3a significantly enhances the NGF-induced effects. Specifically, C3a potentiates NGF-driven NFAT activation, ERK phosphorylation, and chemokine production. nih.govfrontiersin.orgnih.gov This synergistic effect is mediated by a G protein-dependent pathway, as it is blocked by pertussis toxin (a Gαi/o inhibitor), but it does not involve the transphosphorylation of the TrkA receptor itself. nih.govfrontiersin.org This demonstrates a novel mechanism of cross-talk where C3aR signaling "primes" the cell to respond more robustly to NGF, amplifying the ultimate biological output without directly activating the RTK. This interaction between the complement system and neurotrophic factor signaling pathways may have significant implications in the context of neuroinflammation and allergic diseases where both mast cells and these signaling molecules are key players. arvojournals.orgfrontiersin.org

Table 2: Summary of C3aR and TrkA Cross-talk in HMC-1 Mast Cells

| Stimulus | TrkA Phosphorylation | NFAT Activation | ERK Phosphorylation | Chemokine (MIP-1β) Production | References |

|---|---|---|---|---|---|

| NGF | Yes | Yes | Yes | Yes | frontiersin.org, nih.gov |

| C3a | No | No | Yes (transient) | No | frontiersin.org, nih.gov |

| C3a + NGF | No (no enhancement) | Enhanced | Synergistic Activation | Enhanced | frontiersin.org, nih.gov, nih.gov |

Mitochondrial C3aR Activation and Metabolic Regulation under Oxidative Stress

Recent evidence has expanded the landscape of complement receptor signaling to include intracellular compartments, most notably mitochondria. Under conditions of oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), the C3a receptor (C3aR) has been shown to translocate from the plasma membrane to the mitochondria in retinal pigment epithelial (RPE) cells. nih.govfrontiersin.orgnih.gov This trafficking is dependent on endocytosis and involves the transfer of the receptor to the mitochondria via endosomes. nih.govfrontiersin.org

Once localized to the mitochondrial membrane, the activation of this mitochondrial C3aR (mtC3aR) by C3a initiates a distinct signaling cascade that directly impacts mitochondrial function and cellular metabolism. mdpi.comfrontiersin.org The binding of C3a to mtC3aR triggers Gαi protein signaling, which leads to an increase in mitochondrial calcium uptake through the mitochondrial calcium uniporter (mCU). nih.govfrontiersin.org This influx of calcium, coupled with mtC3aR activation, results in a significant reduction in mitochondrial respiration. frontiersin.org Specifically, both ADP-driven respiration (State III) and the maximal respiratory capacity are inhibited. nih.govfrontiersin.org This impairment of the electron transport chain leads to decreased ATP production. mdpi.comfrontiersin.orgnih.gov

This pathway represents a critical link between extracellular stress signals (leading to complement activation) and the regulation of cellular energy metabolism. In pathological contexts, such as diabetic nephropathy, C3a-induced mitochondrial dysfunction in podocytes contributes to cellular injury. jci.orgresearchgate.net Blockade of C3aR has been shown to preserve mitochondrial structure and function, reduce oxidative stress, and protect against podocyte damage. jci.org Similarly, in neurodegenerative conditions like Alzheimer's disease, the C3a-C3aR axis is implicated in impairing mitochondrial function, leading to the release of reactive oxygen species (ROS) and the activation of inflammasomes in microglia. nih.gov These findings suggest that under conditions of oxidative stress, the activation of mitochondrial C3aR serves as a mechanism that can exacerbate cellular dysfunction by compromising metabolic integrity. mdpi.comfrontiersin.orgkarger.com

Table 3: Effects of Mitochondrial C3aR Activation Under Oxidative Stress

| Cellular Process | Effect of mtC3aR Activation | Mechanism | Cellular Context | References |

|---|---|---|---|---|

| C3aR Localization | Translocation from plasma membrane to mitochondria | Endocytosis and endosomal transport | Oxidatively stressed epithelial cells (RPE) | frontiersin.org, nih.gov, nih.gov |

| Mitochondrial Calcium | Increased uptake | Gαi-protein signaling, activation of mCU | Isolated mitochondria from stressed cells | frontiersin.org, nih.gov |

| Mitochondrial Respiration | Inhibition of State III and maximal capacity | Downstream of Gαi and Ca2+ influx | Isolated mitochondria from stressed cells | frontiersin.org, nih.gov |

| ATP Production | Reduced | Impaired oxidative phosphorylation | RPE cells, podocytes | frontiersin.org, nih.gov, jci.org |

| Oxidative Stress | Increased | Mitochondrial dysfunction, reduced antioxidant enzymes (e.g., SOD2) | Podocytes, microglia | jci.org, researchgate.net, nih.gov |

Advanced Methodologies in Complement C3a, Tyr 70 77 Research

Peptide Synthesis and Purification Techniques for Complement C3a, (Tyr-70-77) and Analogues

The investigation of C3a's biological activity often relies on synthetic peptides corresponding to specific regions of the molecule. The C-terminal octapeptide, C3a (70-77), with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, is of particular interest as it retains a fraction of the biological activity of the full-length protein. medchemexpress.comanaspec.comnih.gov

Standard solid-phase peptide synthesis (SPPS) is the primary method for producing C3a (70-77) and its analogues. researchgate.net This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. Two main chemical strategies are employed:

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry: This is a widely used method utilizing a base-labile N-α-Fmoc protecting group.

Boc (tert-butyloxycarbonyl) chemistry: This strategy employs an acid-labile N-α-Boc protecting group. researchgate.net

Following synthesis and cleavage from the resin, the crude peptide is purified to a high degree, typically ≥95%. anaspec.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common purification technique, separating the target peptide from impurities based on hydrophobicity. pnas.org Ion-exchange chromatography, using materials like DEAE-Sephacel or CM-Sephadex, can also be employed to purify full-length C3a and its fragments based on their charge. aai.org For full-length C3a, recombinant expression systems followed by purification provide an alternative to direct synthesis. rcsb.org

Biophysical and Structural Characterization Methods

Elucidating the three-dimensional structures of C3a and its receptor complex is fundamental to understanding their function. A variety of biophysical and structural methods are utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Complement Peptides

NMR spectroscopy is a powerful technique for determining the secondary and tertiary structure of proteins and peptides in solution, providing insights that are complementary to solid-state crystal structures. Two-dimensional ¹H NMR studies on human C3a (specifically the des-Arg77 derivative) have revealed key structural features in a solution environment. pnas.orgnih.govosti.gov

These studies confirmed the presence of α-helices in regions corresponding to residues 17-28 and 36-43, which is consistent with crystallographic data. pnas.orgnih.gov However, NMR revealed significant differences, particularly at the N- and C-termini of the molecule. nih.govosti.gov

N-terminus: NMR data showed a well-defined helix in the 8-15 residue region, which appeared disordered in the crystal structure. pnas.orgnih.gov

C-terminus: In contrast to X-ray data that indicated a long helix extending to residue 73, NMR studies showed this helix is shorter, spanning residues 47 to 66. nih.govosti.gov This is followed by a transition region (residues 67-70) leading into a flexible, random-coil conformation for the C-terminal peptide, which includes the 70-77 sequence. pnas.orgnih.govosti.gov

This demonstrated flexibility of the C-terminus in solution is thought to be crucial for its biological activity. aai.org

| Residue Region | NMR Structure (in Solution) | X-ray Crystal Structure | Reference |

|---|---|---|---|

| 1-12 | Helix (residues 8-15), flexible toward terminus | Disordered, no electron density | pnas.orgnih.govosti.gov |

| 17-28 | α-Helix | α-Helix | pnas.orgnih.gov |

| 36-43 | α-Helix | α-Helix | pnas.orgnih.gov |

| 47-77 | α-Helix (47-66) followed by flexible random coil (67-77) | α-Helix (47-73) followed by extended stable conformation | pnas.orgnih.govlambris.com |

Cryo-Electron Microscopy (Cryo-EM) for C3aR-Ligand Complex Structures

Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes, including GPCRs bound to their ligands. Several recent studies have successfully used cryo-EM to solve the structure of the C3a receptor (C3aR), providing unprecedented insights into its activation mechanism. embopress.orgrcsb.orgresearchgate.net

Researchers have determined the structures of C3aR in its apo (ligand-free), intermediate, and fully active G-protein-coupled states. embopress.org These studies reveal the distinct conformational changes that occur upon agonist binding and lead to receptor activation. embopress.org Cryo-EM structures of the C3a-C3aR-G protein complex have been solved at near-atomic resolution (e.g., 2.5 Å to 2.88 Å), elucidating the molecular basis of ligand recognition and G-protein coupling. biorxiv.orgembopress.orgrcsb.org These structural snapshots are invaluable for understanding signaling bias and facilitating structure-guided drug design. rcsb.orgpdbj.org

| Complex | Resolution | Key Findings | PDB ID | Reference |

|---|---|---|---|---|

| JR14a-C3aR-G protein | 2.5 Å | Reveals the fully active state of the receptor bound to a small-molecule agonist. | N/A | embopress.org |

| C3a-C3aR-Go complex | 2.88 Å | Provides insights into natural agonist binding and receptor activation. | 8I9L | biorxiv.orgrcsb.org |

| EP54-C3aR-Gαoβ1γ2 complex | 3.19 Å | Shows binding modality of a synthetic peptide agonist. | N/A | biorxiv.org |

| Apo C3aR (ligand-free) | 3.6 Å | Provides insights into the inactive conformation of the receptor. | N/A | embopress.org |

X-ray Crystallography of Complement C3a

X-ray crystallography was the first technique used to determine the atomic-resolution structure of human C3a. The initial structure, solved in 1980, revealed that C3a adopts a compact, helical conformation often described as a "drumstick" shape. nih.govsinobiological.com More recent crystallographic studies have provided higher-resolution structures of both recombinant human C3a (2.3 Å) and its inactive form, C3a desArg (2.6 Å). rcsb.org

The crystal structure of C3a (PDB: 4HW5) shows a molecule with high α-helical content (around 56%) and a rigid core stabilized by three intramolecular disulfide bonds (Cys22-Cys49, Cys23-Cys56, and Cys36-Cys57). nih.govrcsb.orgsinobiological.com This rigid core comprises the bulk of the protein, while the termini exhibit different characteristics. As noted previously, the first 12 residues were disordered in the crystal structure, while the C-terminal region was shown in a helical conformation up to residue 73. nih.govlambris.com

Computational Modeling and Design Approaches

Computational methods are indispensable tools in modern drug discovery and protein engineering, allowing researchers to model, predict, and design novel molecules with desired functions.

Homology Modeling of C3aR and Related GPCRs

In the absence of an experimental structure, homology modeling can be used to build a three-dimensional model of a protein based on the known structure of a related homologous protein. This approach was instrumental in early studies of the C3a receptor. researchgate.netbioinfopublication.org

Before the cryo-EM structures became available, researchers constructed homology models of the human C3aR using the crystal structure of bovine rhodopsin, another GPCR, as a template. researchgate.netbioinfopublication.org These computational models, though approximate, were crucial for:

Developing initial hypotheses about the three-dimensional arrangement of the C3aR's transmembrane helices. bioinfopublication.org

Identifying a putative ligand-binding site and proposing how ligands might interact with the receptor. bioinfopublication.orgoalib.com

Studying the role of specific interactions, such as intramolecular ionic locks, in maintaining the receptor's structural integrity and recognizing ligands. researchgate.netoalib.com

Homology modeling has also been applied to design novel peptide agonists and antagonists for C3aR by using the known structure of C3a as a template to predict sequences that would adopt a similar fold. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Given the absence of an experimental crystal structure for the C3a receptor (C3aR), researchers have turned to computational methods like homology modeling, molecular docking, and molecular dynamics (MD) simulations to understand ligand-receptor interactions. researchgate.net These in silico approaches have been instrumental in building plausible three-dimensional models of C3aR and investigating the binding modes of its ligands. researchgate.netbioinfopublication.org

Molecular docking studies have been employed to predict the binding orientation of various ligands, including antagonists, within the receptor's binding pocket. researchgate.net For instance, docking simulations of the antagonist SB290157 have helped to identify key residues in C3aR that are crucial for ligand binding. bioinfopublication.org These studies have highlighted the importance of an "ionic-lock" region involving charged residues that maintains the structural integrity of the receptor. bioinfopublication.org Furthermore, MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding pose and observe conformational changes over time. researchgate.net These simulations have been used to refine homology models and to understand the subtle differences in how various ligands, such as stereoisomers, interact with the receptor. bioinfopublication.org The insights gained from these computational studies are valuable for the rational design of new and more potent C3aR modulators. researchgate.netrsc.org

De Novo Peptide Design for C3aR Agonists and Antagonists

De novo peptide design represents a powerful computational approach for creating novel peptide sequences with desired functional properties, such as C3aR agonism or antagonism. nih.govacs.org This method utilizes a two-stage computational framework that first generates a library of low-energy amino acid sequences based on the three-dimensional structure of the native ligand, C3a. nih.govacs.org The generated sequences are then ranked based on their predicted ability to adopt the target fold and, when structural information for the receptor is available, their binding affinity. nih.gov

This strategy has been successfully applied to design a range of C3aR modulators, including full agonists, partial agonists, and antagonists. nih.govacs.orgnih.gov The designed peptides are then synthesized and experimentally validated using functional assays. nih.govacs.orggenscript.com For example, several de novo designed peptides have demonstrated potent agonist activity in rat basophilic leukemia (RBL) cell degranulation assays, with EC50 values in the nanomolar range. nih.govacs.org Interestingly, some of the partial agonists identified through this method also function as full antagonists in inhibition assays. nih.govnih.gov This highlights the utility of de novo design in generating a diverse set of ligands that can be used to probe the complex signaling mechanisms of C3aR.

In Silico Screening and Optimization of Peptide Ligands

In silico screening and optimization are integral components of modern drug discovery, enabling the rapid evaluation and refinement of potential peptide ligands for C3aR. lambris.comresearchgate.net These computational techniques are particularly valuable when the three-dimensional structure of the target receptor is unknown, as they can leverage the known structure of a peptide ligand to guide the design of more potent and selective analogs. lambris.com

Virtual screening of peptide libraries allows for the identification of promising lead compounds from large databases of molecules. nih.gov Once a lead peptide is identified, computational optimization strategies can be employed to enhance its properties. lambris.comresearchgate.net This often involves a multi-step process that includes:

Structure Determination: Using techniques like NMR spectroscopy combined with computational methods to determine the three-dimensional structure of the lead peptide. lambris.com

Molecular Dynamics Simulations: To understand the conformational flexibility and key interactions of the peptide. lambris.com

In Silico Sequence Selection: Employing optimization algorithms to predict amino acid substitutions that are likely to improve activity. lambris.com

This integrated computational and experimental approach has been successfully used to optimize peptide inhibitors of other complement components and serves as a paradigm for the development of C3aR-targeting peptides. lambris.com By systematically modifying the peptide sequence to improve properties like binding affinity and solubility while maintaining essential structural features, researchers can rationally design more effective therapeutic candidates. researchgate.net

In Vitro Functional Assay Systems for Complement C3a, (Tyr-70-77) and C3aR

A variety of in vitro functional assay systems are employed to characterize the biological activity of Complement C3a, (Tyr-70-77) and to screen for novel modulators of the C3a receptor (C3aR). These assays provide crucial information on ligand binding, receptor activation, and downstream signaling events.

Cell-based Assays (e.g., Degranulation, Calcium Flux, Beta-arrestin Recruitment)

Cell-based assays are fundamental for assessing the functional consequences of C3aR activation in a biologically relevant context.

Degranulation Assays: Mast cell degranulation is a classic hallmark of C3a-mediated inflammation. nih.govfrontiersin.org Assays measuring the release of cellular components, such as β-hexosaminidase, from mast cell lines (e.g., LAD2, RBL-2H3) or primary human mast cells are commonly used to quantify the agonist activity of C3a and its analogs. nih.govnih.govresearchgate.net These assays have been instrumental in characterizing the potency of various C3aR ligands. nih.govresearchgate.net For example, C3a has been shown to induce a dose-dependent degranulation of LAD2 mast cells with an EC50 value of approximately 3 nM. nih.gov

Calcium Flux Assays: C3aR is a G protein-coupled receptor (GPCR) that, upon activation, triggers an increase in intracellular calcium concentration ([Ca2+]i). researchgate.netashpublications.orgresearchgate.net Calcium flux assays, often using fluorescent calcium indicators like Fura-2/AM or Fluo-4, are a direct measure of receptor activation. researchgate.netashpublications.orgashpublications.org These assays are widely used to screen for C3aR agonists and antagonists in various cell types, including hematopoietic stem/progenitor cells, granule neurons, and monocytic cell lines like U937. nih.govnih.govresearchgate.netashpublications.org

Beta-arrestin Recruitment Assays: Agonist-induced phosphorylation of C3aR leads to the recruitment of β-arrestin proteins, which play a key role in receptor desensitization, internalization, and downstream signaling. plos.orgresearchgate.net β-arrestin recruitment assays, often utilizing techniques like co-immunoprecipitation or bioluminescence resonance energy transfer (BRET), are used to study the molecular mechanisms of C3aR regulation. plos.orgnih.gov These assays have helped to identify the specific phosphorylation sites on the C3aR that are critical for β-arrestin binding and have revealed the distinct roles of β-arrestin-1 and β-arrestin-2 in C3aR signaling. plos.orgresearchgate.netresearchgate.net

Receptor Binding and Signaling Assays (e.g., cAMP, ERK1/2 phosphorylation)

To further dissect the molecular pharmacology of C3aR, a range of receptor binding and signaling assays are utilized.

Receptor Binding Assays: Competitive binding assays, often using radiolabeled C3a, are employed to determine the affinity of unlabeled ligands for C3aR. While not as common as functional assays for initial screening, they provide valuable information on the direct interaction between a ligand and the receptor.

cAMP Assays: C3aR primarily couples to Gi/o G-proteins, which inhibit the production of cyclic AMP (cAMP). researchgate.net Therefore, measuring changes in intracellular cAMP levels can be used as a readout for C3aR activation. A decrease in cAMP levels following ligand stimulation is indicative of agonist activity.

ERK1/2 Phosphorylation Assays: The activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, is another downstream signaling event triggered by C3aR activation. nih.gov Western blotting or other immunoassays are used to detect the levels of phosphorylated ERK1/2 in response to ligand stimulation. These assays have revealed that different G protein-coupled receptor kinases (GRKs) can differentially regulate C3a-induced ERK1/2 phosphorylation, highlighting the complexity of C3aR signaling. nih.gov

High-Throughput Screening Platforms (e.g., Label-Free Technologies)

The development of high-throughput screening (HTS) platforms has significantly accelerated the discovery of novel C3aR modulators.

Label-Free Technologies: Label-free platforms, such as those based on impedance measurements (e.g., xCELLigence system), provide a dynamic and integrated readout of cellular responses to ligand stimulation. nih.govnih.gov These technologies measure changes in cell morphology, adhesion, and proliferation in real-time, offering a comprehensive view of receptor activation. nih.govnih.gov Label-free screening has been successfully used to functionally screen peptide libraries and identify novel C3aR agonists. nih.govnih.gov An advantage of this approach is its ability to detect cellular responses without the need for specific labels or reporter molecules, making it applicable to a wide range of cell types, including primary cells like human monocyte-derived macrophages. nih.govnih.gov

Reporter Gene Assays: Reporter gene assays offer another HTS-compatible method for studying C3aR activation. svarlifescience.com These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a response element that is activated by C3aR signaling. svarlifescience.com The amount of reporter protein produced is directly proportional to the level of receptor activation, providing a quantifiable and sensitive readout. svarlifescience.com These assay-ready cell lines eliminate the need for cell culturing, which streamlines the workflow and improves reproducibility. svarlifescience.com

Table of Research Findings on C3aR Ligands:

| Compound/Peptide | Assay Type | Cell Line/System | Finding | Reference |

|---|---|---|---|---|

| Designed Agonist 1 | Degranulation | C3aR-transfected RBL cells | EC50 of 25.3 nM | nih.govacs.org |

| Designed Agonist 2 | Degranulation | C3aR-transfected RBL cells | EC50 of 66.2 nM | nih.govacs.org |

| Designed Partial Agonist 1 | Degranulation | C3aR-transfected RBL cells | IC50 of 15.4 nM | nih.govacs.org |

| Designed Partial Agonist 2 | Degranulation | C3aR-transfected RBL cells | IC50 of 26.1 nM | nih.govacs.org |

| C3a | Degranulation | LAD2 mast cells | EC50 of ~3 nM | nih.gov |

| C3a | Calcium Flux | U937 cells | Induced calcium mobilization | nih.govnih.gov |

| SB290157 | Molecular Docking | In silico model of C3aR | Identified key binding residues in an "ionic-lock" region | bioinfopublication.org |

Table of Compound Names:

| Compound Name | |

|---|---|

| Complement C3a, (Tyr-70-77) | |

| SB290157 | |

| Fura-2/AM | |

| Fluo-4 | |

| PMX53 |

Emerging Concepts and Future Research Trajectories for Complement C3a, Tyr 70 77

Re-evaluation of Complement C3a's Role as an Inflammatory Modulator versus Pro-inflammatory Mediator

The traditional classification of C3a as a purely pro-inflammatory molecule is being increasingly challenged by evidence suggesting a more dualistic, modulatory function in inflammation. While it is well-established that C3a can induce classic inflammatory responses such as mast cell degranulation, histamine (B1213489) release, and increased vascular permeability, a growing body of research highlights its capacity to exert anti-inflammatory effects. medchemexpress.comgenscript.comfrontiersin.org This dual role positions C3a as a key regulator that can either amplify or dampen inflammatory processes depending on the specific cellular and tissue context.

On one hand, the pro-inflammatory actions of C3a are evident in its ability to promote the contraction of smooth muscle tissues and enhance vascular permeability in the skin. medchemexpress.comanaspec.com It also upregulates the expression of pro-inflammatory mediators by activating signaling pathways like ERK1/2 in monocytes and macrophages. frontiersin.org However, contrasting evidence demonstrates that the C3a/C3aR pathway can also have anti-inflammatory consequences. These include inhibiting the migration of neutrophils from bone marrow and reducing cytotoxicity and the expression of interferon-gamma (IFN-γ) in natural killer (NK) cells. frontiersin.orgfrontiersin.org

Furthermore, studies have shown that C3a and its C-terminal fragment, C3a (70-77), can modulate lymphocyte function. nih.gov Specifically, they can inhibit the generation of leukocyte inhibitory factor (LIF) activity by human mononuclear leukocytes and T lymphocytes in a concentration-dependent manner. nih.gov This suggests a regulatory role in cell-mediated immunity. The balance between the pro- and anti-inflammatory effects of C3a appears to be finely tuned and context-dependent, influenced by factors such as the local microenvironment, the presence of other signaling molecules, and the specific cell types involved. This re-evaluation underscores the complexity of the complement system and opens up new possibilities for therapeutic interventions that can selectively modulate C3a's activity.

Exploration of Novel Binding Partners and "Off-Target" Interactions of C3aR in Cellular Contexts

While the C3a receptor (C3aR) is the primary and well-characterized receptor for C3a, emerging research is exploring the possibility of alternative binding partners and "off-target" interactions that could contribute to the diverse biological effects of C3a. The canonical signaling of C3a occurs through C3aR, a G protein-coupled receptor that, upon ligand binding, initiates a cascade of intracellular events. creative-biolabs.comfrontiersin.org However, the full spectrum of C3a's interactions may not be limited to this single receptor.

One area of investigation is the potential for C3a and its fragments to interact with other cell surface receptors or proteins, thereby modulating their function. For instance, after C3a is cleaved to C3a-desArg, it loses its ability to bind to C3aR but can bind to C5aR2, the second receptor for C5a, another anaphylatoxin. frontiersin.orgfrontiersin.org This cross-reactivity suggests a broader interplay between the different arms of the complement system.

The cellular context is critical in determining the nature of these interactions. The expression levels and distribution of C3aR vary significantly across different tissues and cell types. frontiersin.org For example, in the kidneys, C3aR is highly expressed on tubular epithelial cells, with weaker expression in glomerular epithelial cells (podocytes). frontiersin.org This differential expression pattern influences the local effects of C3a. Future research will likely focus on identifying novel binding partners for C3a and its derivatives using advanced proteomic and screening techniques. Understanding these non-canonical interactions is crucial for a comprehensive understanding of C3a's physiological and pathological roles.

Development of Specific Probes and Pharmacological Tools for C3aR Research

Advancing our understanding of the C3a/C3aR signaling axis heavily relies on the availability of specific and potent pharmacological tools, including agonists, antagonists, and molecular probes. The development of such tools allows for the precise dissection of C3aR function in various biological systems and provides a foundation for potential therapeutic applications.

Significant progress has been made in developing synthetic peptide agonists and antagonists derived from the C-terminus of C3a. For example, synthetic peptides based on the C-terminal sequence of C3a have been created that act as potent and selective agonists for the human C3aR. researchgate.net These synthetic agonists are valuable for studying the downstream signaling pathways and physiological effects of C3aR activation in a controlled manner.

Conversely, the development of C3aR antagonists is crucial for inhibiting the effects of C3a in pathological conditions where its activity is dysregulated. While some short peptide ligands have been identified, they often suffer from low potency or lack of receptor selectivity. researchgate.net Therefore, a key area of ongoing research is the design and synthesis of more potent and specific C3aR antagonists.

In addition to agonists and antagonists, the creation of specific probes, such as fluorescently labeled ligands, is essential for studying receptor binding and trafficking. For instance, a europium-labeled human C3a (Eu-DTPA-hC3a) has been developed as a labeled ligand for C3aR affinity studies, allowing for the quantitative analysis of receptor binding kinetics. researchgate.net These pharmacological tools are indispensable for both basic research and the preclinical development of drugs targeting the C3a/C3aR pathway.

Systems-Level Analysis of Complement C3a, (Tyr-70-77) Network Interactions in Biological Systems

To fully appreciate the multifaceted role of Complement C3a, (Tyr-70-77), a systems-level approach is necessary to understand its complex network of interactions within biological systems. This involves integrating data from genomics, proteomics, and metabolomics to map the broader signaling networks and cellular pathways influenced by C3a/C3aR activation.

The effects of C3a are not isolated but are part of a larger, interconnected network of biological processes. For example, in the context of disease, the C3a/C3aR pathway has been implicated in a variety of conditions, including Alzheimer's disease and asthma. frontiersin.org In Alzheimer's, this pathway is involved in modulating microtubule-associated protein tau, while in asthma, it contributes to smooth muscle contraction and inflammation. frontiersin.org

A systems-level analysis would involve mapping the interactions of C3aR with other signaling pathways. For instance, it has been shown that in endothelial cells, the C3aR couples to different G proteins (presumably Gα12/13) than in leukocytes, leading to distinct downstream effects on the cytoskeleton. aai.org Furthermore, the interplay between the C3a and C5a signaling pathways, including the potential for receptor cross-talk and shared downstream effectors, highlights the need for a holistic view.

Future research in this area will likely employ sophisticated computational and experimental approaches to model the dynamic interactions of the C3a network. This will enable a more comprehensive understanding of how this signaling axis contributes to both health and disease, and will facilitate the identification of novel therapeutic targets within the network.

Q & A

Q. What is the structural and functional significance of the Tyr-70-77 region in Complement C3a?

The Tyr-70-77 sequence corresponds to the carboxyl-terminal octapeptide of C3a, a cleavage product of complement component C3. This fragment retains 1–2% of the bioactivity of full-length C3a, primarily mediating inflammatory responses through binding to the C3a receptor (C3aR), a G protein-coupled receptor . Structural studies indicate that this region contributes to receptor interaction, though its truncated form lacks the full anaphylatoxic potency of native C3a . Methodologically, circular dichroism (CD) spectroscopy and surface plasmon resonance (SPR) are used to validate its secondary structure and binding kinetics .

Q. How is Complement C3a (70-77) quantified in in vitro models of complement activation?

Quantification typically employs ELISA kits specific for C3a des Arg (a stable metabolite of C3a), which cross-react with synthetic C3a (70-77) fragments. Critical steps include:

- Using protease inhibitors (e.g., Futhan) to prevent nonspecific cleavage of C3 during sample preparation .

- Validating assays with positive controls (e.g., zymosan-activated serum) to ensure complement activation thresholds are met .

- Normalizing data to total protein content to account for variability in biological samples .

Q. What are the key methodological considerations for synthesizing and purifying C3a (70-77) peptides?

Solid-phase peptide synthesis (SPPS) is standard, with purification via reverse-phase HPLC. Key steps include:

- Verifying peptide integrity using mass spectrometry (MS) and amino acid sequencing .

- Assessing bioactivity through mast cell degranulation assays or calcium flux measurements in C3aR-transfected cell lines .

- Addressing low bioactivity (1–2% of native C3a) by optimizing folding conditions (e.g., redox buffers) to mimic native conformation .

Advanced Research Questions

Q. What experimental controls are critical when assessing C3a (70-77)-mediated inflammatory responses in biomaterial studies?

- Negative controls : Use complement-deficient serum or C3aR antagonists (e.g., SB 290157) to confirm specificity .

- Material controls : Compare test materials (e.g., polymers) to established complement activators (e.g., collagen) and non-activators (e.g., ePTFE) .

- Statistical rigor : Employ ANOVA with post-hoc corrections for multiple comparisons, as complement activation data often exhibit high inter-sample variability .

Q. How can discrepancies in bioactivity measurements of C3a (70-77) fragments (1–2% vs. native C3a) be methodologically addressed?

Discrepancies may arise from:

- Structural instability : Use nuclear magnetic resonance (NMR) to confirm proper folding or identify aggregation-prone regions .

- Receptor specificity : Perform competitive binding assays with radiolabeled C3a to differentiate C3a (70-77) binding from nonspecific interactions .

- Functional assays : Compare chemotactic responses in primary human eosinophils (sensitive to full-length C3a) vs. synthetic fragment activity .

Q. What interdisciplinary approaches are emerging to study C3a (70-77) in therapeutic contexts?

- De novo peptide design : Computational modeling (e.g., molecular dynamics) optimizes C3a (70-77) derivatives for enhanced receptor affinity while minimizing immunogenicity .

- Disease models : Use transgenic mice (C3aR−/−) to isolate fragment-specific effects in pathologies like ischemia-reperfusion injury .

- Multi-omics integration : Combine transcriptomic profiling of C3aR pathways with proteomic analysis of complement activation biomarkers .

Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting reports on C3a (70-77)’s role in thrombosis vs. anti-inflammatory effects?

Context-dependent outcomes may stem from:

- Dose-dependent effects : Low concentrations may promote anti-apoptotic signaling, while high doses exacerbate thromboinflammation .

- Model systems : Differences in human vs. murine C3aR signaling necessitate cross-validation in primary cell lines .

- Temporal factors : Measure complement activation kinetics (e.g., C3a levels at 5 vs. 40 minutes post-activation) to capture dynamic responses .

Q. What validation strategies are recommended when using C3a (70-77) as a biomarker in clinical research?

- Multi-center standardization : Harmonize pre-analytical variables (e.g., blood collection tubes, freeze-thaw cycles) to reduce inter-lab variability .

- Correlation with clinical endpoints : Pair C3a (70-77) levels with functional outcomes (e.g., organ dysfunction scores) in longitudinal cohorts .

- Meta-analysis : Pool data from independent studies to identify thresholds for pathological vs. physiological complement activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.